molecular formula C8H9BrOS B595460 1-Bromo-3-(ethanesulfinyl)benzene CAS No. 153435-86-0

1-Bromo-3-(ethanesulfinyl)benzene

Cat. No.: B595460
CAS No.: 153435-86-0
M. Wt: 233.123
InChI Key: KTAYYVGVOVUOOL-UHFFFAOYSA-N
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Description

1-Bromo-3-(ethanesulfinyl)benzene is an organic compound with the molecular formula C8H9BrOS It is characterized by a benzene ring substituted with a bromine atom and an ethanesulfinyl group

Preparation Methods

One common method includes the reaction of 1-bromo-3-nitrobenzene with ethanethiol in the presence of a base, followed by oxidation to form the sulfoxide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-3-(ethanesulfinyl)benzene undergoes various chemical reactions, including:

Common reagents for these reactions include bromine, ethanethiol, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

Comparison with Similar Compounds

1-Bromo-3-(ethanesulfinyl)benzene can be compared with other bromobenzene derivatives:

The presence of the ethanesulfinyl group in this compound provides unique chemical properties, making it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

1-bromo-3-ethylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-2-11(10)8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAYYVGVOVUOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40706559
Record name 1-Bromo-3-(ethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153435-86-0
Record name 1-Bromo-3-(ethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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